2-(Ethylsulfanyl)-6-(furan-2-yl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile
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Overview
Description
2-(Ethylthio)-6-(furan-2-yl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)-6-(furan-2-yl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of ethylthio-substituted aldehydes with furan derivatives under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, with catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylthio)-6-(furan-2-yl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols or amines.
Substitution: The ethylthio group can be substituted with other nucleophiles such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or halogenating agents like thionyl chloride (SOCl2) are employed.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-(Ethylthio)-6-(furan-2-yl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Ethylthio)-6-(furan-2-yl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthio)-6-(furan-2-yl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile
- 2-(Ethylthio)-6-(thiophen-2-yl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile
- 2-(Ethylthio)-6-(pyridin-2-yl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile
Uniqueness
2-(Ethylthio)-6-(furan-2-yl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile is unique due to the presence of both the ethylthio and furan groups, which confer specific electronic and steric properties. These features can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
156176-72-6 |
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Molecular Formula |
C11H9N3O2S |
Molecular Weight |
247.28 g/mol |
IUPAC Name |
2-ethylsulfanyl-4-(furan-2-yl)-6-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H9N3O2S/c1-2-17-11-13-9(8-4-3-5-16-8)7(6-12)10(15)14-11/h3-5H,2H2,1H3,(H,13,14,15) |
InChI Key |
LJDKTKLOVNZLQL-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=C(C(=O)N1)C#N)C2=CC=CO2 |
Origin of Product |
United States |
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